Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate
Description
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate (CAS: 1240284-08-5, molecular formula: C₇H₉N₃O₄S, molar mass: 231.23 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a nitro group at position 4, and a thioacetate ester moiety at position 3 . Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-4-6(10(12)13)7(9-8-4)15-3-5(11)14-2/h3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQLACDAOHKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SCC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole-3-thiol with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Addition: The thiol group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 5-methyl-4-amino-1H-pyrazol-3-yl thioacetate.
Hydrolysis: 5-methyl-4-nitro-1H-pyrazol-3-yl thioacetic acid.
Nucleophilic Addition: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate serves as an important building block in drug development. The compound's pyrazole nucleus is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. This compound was tested for its ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways.
Agrochemistry
In the agrochemical sector, this compound is explored for its potential as a pesticide or herbicide. The structural features of this compound allow it to interact with biological targets in pests, potentially leading to effective pest control solutions.
Research Findings
Studies indicate that compounds with nitro-substituents can enhance the potency of agrochemicals by improving their binding affinity to target enzymes in pests.
Synthetic Organic Chemistry
The compound is utilized in synthetic organic chemistry as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for synthesizing other complex molecules.
Synthetic Pathways
The synthesis typically involves multi-step reactions where the thioacetate group can be modified to introduce various functional groups, enhancing the compound's reactivity and utility in further applications.
The biological activities of this compound are attributed to its structural features:
- Nitro Group : Enhances electron affinity and reactivity towards biological targets.
- Thioacetate Functionality : Provides sites for further chemical modifications, allowing for the design of novel bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate can be contextualized against analogous compounds bearing pyrazole, triazole, or thioacetate moieties. Below is a comparative analysis based on substituents, biological activities, and physicochemical properties:
Table 1: Key Comparative Data
Structural and Functional Insights
Core Heterocycle Variations :
- This compound utilizes a pyrazole ring, whereas Tryfuzol® and triazamate derivatives incorporate 1,2,4-triazole cores. Pyrazoles generally exhibit lower aromatic stabilization compared to triazoles, affecting their electronic properties and metabolic stability .
In contrast, Tryfuzol®’s furan-2-yl and phenyl groups contribute to π-π stacking interactions, critical for its antioxidant and hepatoprotective effects . Long-chain alkyl groups (e.g., decylthio in the morpholine derivative) enhance lipophilicity, improving membrane penetration for antifungal activity .
Biological Activity :
- The discontinued status of this compound may stem from suboptimal efficacy or stability compared to commercial analogs like triazamate (pesticide) or fluthiacet-methyl (herbicide), which leverage larger substituents for target specificity .
- Tryfuzol®’s piperidinium counterion enhances solubility in biological matrices, a feature absent in the methyl ester of the target compound .
Physicochemical Properties :
- The target compound’s molar mass (231.23 g/mol) is lower than that of Tryfuzol® (392.45 g/mol) or fluthiacet-methyl (443.92 g/mol), impacting bioavailability and logP values. Its nitro group may also increase sensitivity to photodegradation compared to halogenated analogs like fluthiacet-methyl .
Research Findings
- Antimicrobial Activity : The morpholine derivative (Table 1) demonstrated MIC values of 2–8 μg/mL against Candida albicans, outperforming simpler pyrazole-thioacetates lacking long alkyl chains .
- Toxicity : Piperazinium salts of thioacetate derivatives (e.g., Tryfuzol®) showed LD₅₀ > 2000 mg/kg in rodent models, suggesting favorable safety profiles compared to nitro-containing analogs, which may exhibit higher cytotoxicity .
- Synthetic Accessibility : this compound is synthesized in fewer steps than triazamate, but its nitro group complicates purification due to instability under basic conditions .
Biological Activity
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate is a pyrazole derivative with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a pyrazole ring with a nitro group and a thiol group, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 0.25 μg/mL | Not specified |
| Candida albicans | 0.30 μg/mL | Not specified |
These findings indicate that this compound exhibits potent antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown promising results in inhibiting pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61 - 85% | 76 - 93% |
| Dexamethasone (control) | 76% | 86% |
These results suggest that this compound could serve as a potential candidate for treating inflammatory conditions due to its ability to inhibit TNF-α and IL-6 .
The mechanism of action involves the interaction of the compound with specific enzymes and receptors in biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the thiol group may form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of various pyrazole derivatives, this compound was one of the most active compounds against Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion tests .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. Results indicated a marked reduction in swelling compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves thiolation of the pyrazole core followed by esterification. For example:
- React 5-methyl-4-nitro-1H-pyrazole-3-thiol with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
- Optimize yields by controlling stoichiometry (1:1.2 molar ratio of thiol to ester) and using inert atmospheres to prevent oxidation of the thiol group .
- Purify via recrystallization from 2-propanol or ethanol/water mixtures .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Confirm %C, %H, %N with ≤0.3% deviation from theoretical values .
- 1H NMR : Key signals include:
- Singlet for methyl ester (~δ 3.7–3.8 ppm).
- Pyrazole ring protons (δ 6.5–7.2 ppm, split due to nitro group deshielding) .
- GC-MS : Monitor molecular ion peak (exact mass = 245.03 g/mol) and fragmentation patterns (e.g., loss of NO₂ or SCH₂COOCH₃ groups) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
- Assess thermal stability via TGA/DSC to identify decomposition temperatures (likely >150°C due to nitro group) .
- Test hydrolytic stability in buffered solutions (pH 4–9) at 25–40°C for 4 weeks; monitor degradation by HPLC .
- Store in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can SHELXL be utilized for refining the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
- Refinement in SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Model disorder in the nitro or methyl groups using PART instructions .
- Validate with R1 < 5% and wR2 < 12% .
- Challenges :
- Handling twinning or pseudo-symmetry due to planar pyrazole rings .
- Resolving hydrogen-bonding networks with DFIX and DANG restraints .
Q. What intermolecular interactions dominate the crystal packing, and how can graph set analysis elucidate these patterns?
- Methodological Answer :
- Hydrogen Bonding : Nitro groups often form N–O···H–C interactions with adjacent pyrazole rings. Use Mercury or OLEX2 to generate interaction maps .
- Graph Set Analysis :
- Identify motifs like S(6) (pyrazole-to-ester chains) or R₂²(8) (nitro-mediated dimers) using Etter’s formalism .
- Compare with similar nitro-pyrazole derivatives (e.g., 4-methyl-5-phenyl-1H-pyrazole) to predict packing efficiency .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects in NMR : If XRD shows planar pyrazole rings but NMR indicates tautomerism, perform variable-temperature NMR to detect exchange broadening .
- Discrepancies in Substituent Geometry : Cross-validate using DFT calculations (e.g., Gaussian) to compare optimized structures with XRD bond lengths/angles .
Q. What strategies are effective for functionalizing the thioacetate group to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/NaH to replace the methyl ester with longer chains .
- Hydrolysis : Convert to the free thiol-acid using LiOH/THF/H₂O, then couple with amines or alcohols for amide/ester derivatives .
- Bioactivity Screening : Test derivatives for antimicrobial activity via microbroth dilution assays (e.g., against S. aureus or E. coli) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
